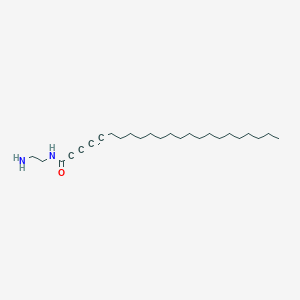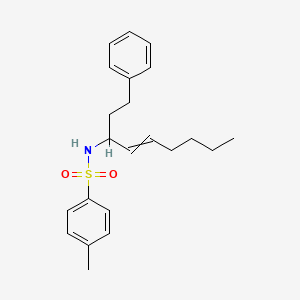
N-(2-Aminoethyl)tricosa-2,4-diynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)tricosa-2,4-diynamide is a compound with a unique structure characterized by a long aliphatic chain with two conjugated triple bonds and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)tricosa-2,4-diynamide typically involves the reaction of 10,12-tricosadiynoic acid with 1,2-ethylenediamine. The process begins with the activation of the carboxylic acid group of 10,12-tricosadiynoic acid using N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (CH2Cl2). The activated ester is then reacted with 1,2-ethylenediamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)tricosa-2,4-diynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
N-(2-Aminoethyl)tricosa-2,4-diynamide has several scientific research applications:
Materials Science: It is used in the synthesis of polydiacetylene-based materials, which have applications in sensors and nanotechnology.
Biology: The compound can be incorporated into lipid vesicles for drug delivery systems.
Medicine: Its potential use in developing new therapeutic agents is being explored.
Industry: It can be used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which N-(2-Aminoethyl)tricosa-2,4-diynamide exerts its effects involves its ability to form stable complexes with various molecules. The aminoethyl group can interact with biological targets, while the diynamide moiety can participate in polymerization reactions, leading to the formation of polydiacetylene structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)pentacosa-10,12-diynamide: Similar structure with a longer aliphatic chain.
N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide: Contains a methyl-substituted amino group.
N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide: Contains a dimethyl-substituted amino group.
Uniqueness
N-(2-Aminoethyl)tricosa-2,4-diynamide is unique due to its specific chain length and the presence of conjugated triple bonds, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
601473-47-6 |
|---|---|
Formule moléculaire |
C25H44N2O |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
N-(2-aminoethyl)tricosa-2,4-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-18,23-24,26H2,1H3,(H,27,28) |
Clé InChI |
OHNVQHFWXOMLHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12581605.png)

![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)

![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)



![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)
